![molecular formula C12H22N2O3 B3123867 Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 313238-53-8](/img/structure/B3123867.png)
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
“Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate” is a complex organic compound . It is an amine organocatalyst based on bispidine and is used in various syntheses such as the asymmetric Michael addition of ketones to nitroolefins .
Synthesis Analysis
This compound is used as an amine organocatalyst based on bispidine in various syntheses, including the asymmetric Michael addition of ketones to nitroolefins .Molecular Structure Analysis
The molecular formula of this compound is C12H22N2O2 . The InChI code is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3 .Chemical Reactions Analysis
As an amine organocatalyst, this compound is used in various syntheses . One of the key reactions it is involved in is the asymmetric Michael addition of ketones to nitroolefins .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Transformations
- Transformation Studies : One study explored the transformations of related diazabicyclo compounds, providing insights into the synthesis processes and potential modifications of Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Nikit-skaya & Yakhontov, 1970).
Chemical Properties and Applications
- Route to Chiral Compounds : Research has shown a flexible route to chiral bi- and tricyclic 9-oxabispidines using a related compound as an intermediate. This indicates potential applications in stereoselective synthesis (Breuning et al., 2009).
- Formation of Diazabicyclo Derivatives : Another study discusses the heating of similar diazabicyclo compounds to form derivatives, which could imply similar reactions and applications for Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Kuznetsov et al., 2014).
Structural and Conformational Studies
- Conformational Analysis : Studies on similar compounds have provided detailed information on their structure and conformation, which is crucial for understanding how Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate might behave in different environments (Fernández et al., 1992).
Potential Pharmacological Uses
- Biological Activity Study : Although direct pharmacological applications of Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate were not found, research on related compounds indicates a potential for exploring biological activities and applications in medicine (Malmakova et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-10,13,15H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZCOXUZZYOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.